molecular formula C7H5BrN2S B093375 2-Amino-6-bromobenzothiazole CAS No. 15864-32-1

2-Amino-6-bromobenzothiazole

Cat. No. B093375
CAS RN: 15864-32-1
M. Wt: 229.1 g/mol
InChI Key: VZEBSJIOUMDNLY-UHFFFAOYSA-N
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Description

2-Amino-6-bromobenzothiazole is a derivative of 2-aminobenzothiazole, a heterocyclic compound that has garnered significant attention due to its medicinal importance and versatile applications in synthetic organic chemistry and biological fields. The presence of an amino group and the benzothiazole scaffold makes it a suitable candidate for various chemical reactions and as a precursor for synthesizing fused heterocyclic compounds .

Synthesis Analysis

The synthesis of 2-aminobenzothiazoles can be achieved through several methods. One approach utilizes benzyltrimethylammonium tribromide as an electrophilic bromine source to convert substituted aryl thioureas into 2-aminobenzothiazoles, offering a controlled stoichiometry to minimize side reactions . Another metal-free synthesis involves the oxidative cyclization/dehydrogenation of cyclohexanones and thioureas using catalytic iodine and molecular oxygen under mild conditions . Additionally, a metal-free process starting from aryl isothiocyanates and formamides has been described, which is initiated by decarbonylative aminyl radical formation . Furthermore, iodine-catalyzed and oxygen-promoted cascade reactions of isothiocyanatobenzenes with amines have been reported as an efficient and sustainable synthesis method . Other methods include the iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolyzed Herz salts and a copper-catalyzed synthesis from 2-iodophenyl isocyanides, potassium sulfide, and amines .

Molecular Structure Analysis

The molecular structure of 2-aminobenzothiazoles has been studied, with particular focus on 2-amino-6-methylbenzothiazole and its metal complexes. X-ray diffraction studies have revealed that the ligand and its Ag(I) complex crystallize in orthorhombic crystal systems, while the Cu(II) complex is monoclinic. The coordination environment of the metal ions in these complexes has been elucidated, showing that the endocyclic nitrogen is more basic and readily coordinates to the metal ions10.

Chemical Reactions Analysis

2-Aminobenzothiazoles are reactive intermediates that can participate in various chemical reactions. They can serve as reactants to form diverse fused heterocyclic scaffolds when reacting with common bis electrophilic reagents . The nitrogen and carbon nucleophilicities of 2-aminothiazoles have been assessed through coupling with superelectrophilic reagents, demonstrating their reactivity and potential for forming sigma-adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzothiazoles are influenced by their molecular structure and the presence of nucleophilic centers. The ligand 2-amino-6-methylbenzothiazole and its metal complexes have been studied for their anti-microbial, anti-oxidant, and enzyme inhibition activities. It was found that the antibacterial and antifungal potentials of the ligand were enhanced upon complexation with copper(II) and silver(I) metal ions10. The non-covalent interactions present in these molecules contribute to their efficiency as medicinal agents.

Scientific Research Applications

  • Corrosion Inhibition

    ABBT has been investigated as a corrosion inhibitor for copper in sulfuric acid solutions. It acts as a modest cathodic-type inhibitor, with a maximum inhibition efficiency of 94.6% at 1 mM concentration, as per electrochemical measurements and theoretical calculations (Chen et al., 2018).

  • Medicinal Chemistry

    In the development of dopamine agonists with good oral availability, 2-aminothiazole moiety, a component of ABBT, has been combined with other structures to create novel compounds with potential uses in treating Parkinson's disease (van Vliet et al., 2000).

  • Synthesis of Benzothiazole Derivatives

    ABBT is used in palladium-catalyzed syntheses of 2-arylbenzothiazoles, demonstrating its utility in creating derivatives for potential applications, including in vivo imaging of Alzheimer's disease (Majo et al., 2003).

  • Antitumor Activities

    Research on 2-aminothiazole derivatives, including those related to ABBT, has shown potent antitumor activities against human lung cancer and glioma cell lines, highlighting its potential in cancer treatment (Li et al., 2016).

  • Antibacterial Applications

    Derivatives of ABBT have been synthesized and evaluated for antibacterial activity against various bacterial species, indicating its potential in antimicrobial therapies (Khan et al., 2016).

  • Environmental Applications

    ABBT derivatives have been studied for their antibacterial properties and their ability to form complexes with metal ions, which could have environmental applications (Mahmood-ul-hassan et al., 2002).

  • Fluorescent Sensor Development

    ABBT has been used to create a "turn-on" fluorescent sensor for detecting toxic metal ions like Hg(II) and Cu(II), suggesting its use in environmental monitoring and biological applications (Rasheed et al., 2019).

  • Analytical Chemistry

    ABBT has been used in synthesizing organic reagents for analytical applications, such as probing metal ions (Naser et al., 2012).

Safety And Hazards

2-Amino-6-bromobenzothiazole is harmful if swallowed. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation and may cause respiratory irritation .

Future Directions

Benzothiazoles, including 2-Amino-6-bromobenzothiazole, are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . They exhibit a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . The synthesis of benzothiazole derivatives is a promising trend in medicinal chemistry and pharmacology, especially in the context of the threat of epidemics associated with the emergence and spread of various viruses .

properties

IUPAC Name

6-bromo-1,3-benzothiazol-2-amine
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InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VZEBSJIOUMDNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7065960
Record name 2-Benzothiazolamine, 6-bromo-
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Molecular Weight

229.10 g/mol
Source PubChem
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Product Name

2-Amino-6-bromobenzothiazole

CAS RN

15864-32-1
Record name 2-Amino-6-bromobenzothiazole
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Record name 2-Benzothiazolamine, 6-bromo-
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Record name 2-Amino-6-bromobenzothiazole
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Record name 2-Benzothiazolamine, 6-bromo-
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Record name 2-Amino-6-bromobenzothiazole
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Record name 6-bromo-1,3-benzothiazol-2-amine
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Synthesis routes and methods

Procedure details

A solution of N-(4-bromophenyl)thiourea (16.18 g) and magnesium oxide (1.41 g) in chlorobenzene (100 mL) was heated to 50° C., and a solution of sulfuryl chloride (8.43 mL) in chlorobenzene (9 mL) was added dropwise to the solution over 1 hour or longer, followed by stirring at 50° C. overnight. The reaction mixture was returned to room temperature, and water (20 mL) was added thereto. The pH of the mixture was adjusted to about 8 by use of concentrated aqueous ammonia, and the precipitates were recovered through filtration. The obtained solid was recrystallized from 90% ethanol, to thereby yield the title compound (7.95 g).
Quantity
16.18 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.43 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
J Chen, Y Qiang, S Peng, Z Gong, S Zhang… - Journal of Adhesion …, 2018 - Taylor & Francis
2-amino-6-bromobenzothiazole (ABBT) as an inhibitor of copper corrosion in 0.5 MH 2 SO 4 solution was researched in this study using with electrochemical measurement, scanning …
Number of citations: 23 www.tandfonline.com
BR Modi, KR Desai - 1994 - nopr.niscpr.res.in
… thought worthwhile to synthesize azo disperse dyes based on 2-amino-6-bromobenzothiazole … present work, about eleven azo disperse dyes based on 2-amino-6-bromobenzothiazole …
Number of citations: 3 nopr.niscpr.res.in
Y Gull, N Rasool, M Noreen, FH Nasim, A Yaqoob… - Molecules, 2013 - mdpi.com
… the Suzuki cross coupling reactions of 2-amino-6-bromobenzothiazole (2) with various aryl … 2-Amino-6-bromobenzothiazole (2) was prepared stirring by 4-bromoaniline with acetic acid …
Number of citations: 26 www.mdpi.com
AN Krasovskii, NP Grin', II Soroka… - Pharmaceutical …, 1977 - Springer
The rate of reaction of compounds Ia-d, IIa, and IIIa with propargyl bromide, like the reaction of 2-aminobenzothiazoles with o~-bromoketones [5], depends to a large extent on the …
Number of citations: 2 link.springer.com
N NA, K KH - Journal of Oleo Science, 2012 - jstage.jst.go.jp
… In this work, the azo compound was successfully synthesized by treating 2-amino-6-bromobenzothiazole with pyrogallol. The elemental analysis, FTIR spectroscopy and 1H-NMR …
Number of citations: 18 www.jstage.jst.go.jp
M Henary, S Paranjpe, EA Owens - Heterocyclic Communications, 2013 - degruyter.com
… The starting compound, 2-amino-6-bromobenzothiazole, was first acylated using acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP) and then the product was …
Number of citations: 38 www.degruyter.com
DG Craciunescu, A Furlani, V Scarcia… - Biological Trace Element …, 1985 - Springer
… It is interesting to note that 2-aminothiazole and 2-amino-6-bromobenzothiazole were the only ligands that formed complexes through coordination of the --NH2 groups. …
Number of citations: 13 link.springer.com
GN Dorofeenko, AN Narkevich, YA Zhdanov… - Chemistry of …, 1970 - Springer
… perchlorate (TMPP) with equimolecular amounts of 2-amino-4-methylthiazole, 2-amino-4phenylthiazole, 2-amino-6-methoxybenzothiazole, and 2-amino-6-bromobenzothiazole in …
Number of citations: 3 link.springer.com
W Zeng, W Li, B Tan, J Liu, J Chen - Journal of the Taiwan Institute of …, 2021 - Elsevier
Background The corrosion problem of Cu has aroused people's high attention while it is used in various fields of society. Organic compounds have great potential as high-efficiency …
Number of citations: 12 www.sciencedirect.com
F Piscitelli, C Ballatore, AB Smith III - Bioorganic & medicinal chemistry …, 2010 - Elsevier
A traceless solid supported protocol for the synthesis of 2-aminobenzothiazoles is described, employing resin-bound acyl-isothiocyanate and a series of anilines. Cyclization of the …
Number of citations: 73 www.sciencedirect.com

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